molecular formula C17H25NO4S2 B2967385 8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351641-05-8

8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2967385
CAS No.: 1351641-05-8
M. Wt: 371.51
InChI Key: BSMIJOANYUVFJJ-UHFFFAOYSA-N
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Description

8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C17H25NO4S2 and its molecular weight is 371.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

Research has focused on developing novel synthesis techniques for sulfur-containing spiro compounds, including those similar to the specified compound. These techniques aim at creating multifunctional modules for drug discovery, showcasing the compound's relevance in creating structurally diverse and biologically active molecules (Li, Rogers-Evans, & Carreira, 2013). Additionally, stereochemically controlled synthesis methods have been developed to prepare single enantiomers and diastereoisomers of related spiro compounds, highlighting the importance of stereochemistry in the synthesis process (Eames, Heras, Jones, & Warren, 1996).

Anticancer Activity

A study on the synthesis of new 1-thia-azaspiro[4.5]decane derivatives and their anticancer activity against various cell lines, including HepG-2, PC-3, and HCT116, has shown that some compounds exhibit moderate to high inhibition activities. This points to the potential therapeutic applications of these compounds in cancer treatment (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).

Antiviral Activity

The anti-coronavirus activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives has been investigated, with certain compounds found to inhibit human coronavirus 229E replication. This suggests the potential of these structures in developing antiviral drugs, highlighting the versatility of the spirocyclic scaffold in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).

Electronic Transport Mechanism

In materials science, studies on poly(azomethine sulfone)s, which could be related to the structural analogs of the specified compound, have investigated the temperature dependences of electrical conductivity and Seebeck coefficient. These polymers show semiconducting properties, indicating the relevance of such compounds in electronic and photonic applications (Rusu, Airinei, Rusu, Prepelita, Marin, Cozan, & Rusu, 2007).

Properties

IUPAC Name

8-[4-(2-methylpropoxy)phenyl]sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S2/c1-14(2)13-21-15-3-5-16(6-4-15)24(19,20)18-9-7-17(8-10-18)22-11-12-23-17/h3-6,14H,7-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMIJOANYUVFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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